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Introduction

4-(N-Methyl-N-nitroso)aminoantipyrine (MNAA), a derivative of the analgesic and antipyretic
agent antipyrine, is a significant compound of interest in the fields of toxicology and medicinal
chemistry. As a member of the N-nitrosamine class of compounds, MNAA is primarily studied
for its potential mutagenic and carcinogenic properties. This technical guide provides a
comprehensive overview of the chemical properties, synthesis, biological activities, and
relevant experimental methodologies associated with MNAA.

Chemical and Physical Properties

MNAA is a solid compound with moderate lipophilicity. Its core structure consists of a
pyrazolone ring, characteristic of antipyrine derivatives, with a key N-methyl-N-nitrosoamino
functional group at the 4-position. This functional group is the primary determinant of its
chemical reactivity and biological activity.

Table 1: Physicochemical Properties of 4-(N-Methyl-N-nitroso)aminoantipyrine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1211485?utm_src=pdf-interest
https://www.benchchem.com/product/b1211485?utm_src=pdf-body
https://www.benchchem.com/product/b1211485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

CAS Number 73829-38-6 [11[2][3][41[5]
Molecular Formula C12H14N40O2 [L12][31[41[5]16]
Molecular Weight 246.27 g/mol [L121131[41[5]16]
Melting Point 99 °C [51[7]

LogP 1.602 [5]

Exact Mass 246.11167570 Da [415]
Hydrogen Bond Acceptor

C);untg p > ]

Rotatable Bond Count 2 [5]

Note: Detailed experimental spectroscopic data (*H NMR, 13C NMR, IR, Mass Spectrometry) for
4-(N-Methyl-N-nitroso)aminoantipyrine is not readily available in the reviewed literature. For
reference, spectroscopic data for the precursor, 4-aminoantipyrine, is available and can be
used for comparative purposes during synthesis and characterization.[8][9][10][11][12]

Synthesis and Reactivity
Synthesis

The primary route for the synthesis of MNAA involves the nitrosation of a secondary amine
precursor, 4-(N-methylamino)antipyrine.[2][6] An alternative pathway begins with the nitrosation
of antipyrine itself, followed by reduction and subsequent methylation and nitrosation.[2]

Experimental Protocol: Synthesis of 4-(N-Methyl-N-nitroso)aminoantipyrine from 4-(N-
methylamino)antipyrine

This protocol is a generalized procedure based on available literature.[1][6] Optimization of
specific parameters may be required to achieve the reported yield of approximately 70%.[5][6]

o Materials: 4-(N-methylamino)antipyrine, Sodium Nitrite (NaNOz), Hydrochloric Acid (HCI),
Water, Ice.
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e Procedure:

o

Dissolve a known quantity of 4-(N-methylamino)antipyrine in water.
Cool the solution to 0°C in an ice bath.

Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the
temperature at 0°C.

Acidify the reaction mixture by the dropwise addition of hydrochloric acid, ensuring the
temperature does not rise above 5°C.

Stir the reaction mixture at 0°C for approximately one hour.

The resulting precipitate of 4-(N-Methyl-N-nitroso)aminoantipyrine can be collected by
filtration.

Purify the product by recrystallization from a suitable solvent such as ethanol or by column
chromatography.

Characterize the final product using techniques such as melting point determination, and
spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Synthesis Workflow

Nitrosating Agent (NaNO2, HCI)

MNAA (Crude)

MNAA (Pure)

4-Methylaminoantipyrine

Click to download full resolution via product page

Synthesis of MNAA from its precursor.
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Chemical Reactivity

MNAA exhibits reactivity characteristic of N-nitrosamines.[2][6]

Reduction: The nitroso group can be reduced to form the corresponding hydrazine or amine.

o Alkylation: The presence of the amino group makes the compound susceptible to reactions
with electrophiles.

o Decomposition: Under certain conditions, such as exposure to strong acids or UV light, N-
nitrosamines can decompose, potentially releasing nitric oxide.

e Denitrosation: The nitroso group can be cleaved under specific chemical or enzymatic
conditions.

Biological Activity and Mechanism of Action

The primary biological significance of MNAA lies in its genotoxicity, a common trait among N-
nitrosamines.[2][6]

Mutagenicity and Carcinogenicity

Studies have shown that MNAA is mutagenic in the Ames test, specifically causing base-pair
substitutions in Salmonella typhimurium strain TA100.[13][14][15][16] This mutagenic potential
IS a strong indicator of its likely carcinogenicity, as N-nitrosamines are a well-established class
of carcinogens.

Experimental Protocol: Ames Test (General Procedure)

This is a generalized protocol for the bacterial reverse mutation assay. Specific concentrations
and conditions for testing MNAA would need to be optimized.

o Materials:Salmonella typhimurium strain TA100, S9 metabolic activation mix (from rat liver),
top agar, minimal glucose agar plates, test compound (MNAA), positive and negative
controls.

e Procedure:
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o Prepare serial dilutions of MNAA.

o In separate test tubes, combine the test compound dilution, the bacterial culture, and
either the S9 mix (for metabolic activation) or a buffer control.

o After a brief pre-incubation, add molten top agar to each tube, mix, and pour the contents
onto minimal glucose agar plates.

o Incubate the plates at 37°C for 48-72 hours.

o Count the number of revertant colonies on each plate. A significant, dose-dependent
increase in the number of revertant colonies compared to the negative control indicates a
mutagenic effect.

Mechanism of Action: DNA Alkylation

The genotoxicity of MNAA is attributed to its ability to alkylate DNA. This process requires
metabolic activation, typically by cytochrome P450 enzymes in the liver.[17][18][19][20]

Metabolic Activation: Cytochrome P450 enzymes, such as CYP2E1 and CYP2AG6, catalyze
the a-hydroxylation of the N-nitrosamine.[18] This creates an unstable intermediate.

o Formation of Electrophilic Species: The a-hydroxy-nitrosamine spontaneously decomposes
to form a highly reactive electrophilic species, a diazonium ion.

o DNA Adduct Formation: The diazonium ion readily reacts with nucleophilic sites on DNA
bases, primarily the N7 and O6 positions of guanine and the N3 position of adenine, forming
DNA adducts.[21][22][23][24][25]

o Mutagenesis: These DNA adducts can lead to mispairing during DNA replication, resulting in
mutations. For instance, O®-methylguanine can mispair with thymine instead of cytosine,
leading to a G:C to A:T transition mutation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nitroso-aminoantipyrine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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